molecular formula C6H8O4 B6251411 4-[(methoxycarbonyl)oxy]but-2-yn-1-ol CAS No. 530158-20-4

4-[(methoxycarbonyl)oxy]but-2-yn-1-ol

Cat. No.: B6251411
CAS No.: 530158-20-4
M. Wt: 144.1
InChI Key:
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Description

4-[(methoxycarbonyl)oxy]but-2-yn-1-ol, also known as carbonic acid, 4-hydroxy-2-butyn-1-yl methyl ester, is an organic compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol . This compound is characterized by the presence of a methoxycarbonyl group and a hydroxyl group attached to a but-2-yn-1-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(methoxycarbonyl)oxy]but-2-yn-1-ol can be achieved through various methods. One common approach involves the esterification of dicarboxylic acids . The reaction typically requires the use of methanol and an acid catalyst, such as sulfuric acid, under reflux conditions. The crude product is then purified through recrystallization from a methanol-water mixture.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(methoxycarbonyl)oxy]but-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-[(methoxycarbonyl)oxy]but-2-yn-1-one, while reduction of the alkyne moiety may produce 4-[(methoxycarbonyl)oxy]but-2-en-1-ol or 4-[(methoxycarbonyl)oxy]butan-1-ol.

Scientific Research Applications

4-[(methoxycarbonyl)oxy]but-2-yn-1-ol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(methoxycarbonyl)oxy]but-2-yn-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the methoxycarbonyl group can undergo hydrolysis to release carbon dioxide and methanol. The alkyne moiety can engage in cycloaddition reactions, forming new carbon-carbon bonds and contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(methoxycarbonyl)oxy]but-2-yn-1-ol is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of both a hydroxyl group and a methoxycarbonyl group allows for diverse chemical transformations, making it a valuable intermediate in organic chemistry .

Properties

CAS No.

530158-20-4

Molecular Formula

C6H8O4

Molecular Weight

144.1

Purity

95

Origin of Product

United States

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